2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound, with the molecular formula C25H27N5O4 and molecular weight 461.513 g/mol (CAS: 540489-20-1), is a triazoloquinazolinone derivative featuring a pyridin-4-yl group at position 2 and a 3,4,5-trimethoxyphenyl substituent at position 9 .
Properties
IUPAC Name |
2-pyridin-4-yl-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-30-17-11-14(12-18(31-2)21(17)32-3)20-19-15(5-4-6-16(19)29)25-23-26-22(27-28(20)23)13-7-9-24-10-8-13/h7-12,20H,4-6H2,1-3H3,(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSSTJHLAAKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using reagents like pyridine-4-boronic acid and a palladium catalyst.
Attachment of the Trimethoxyphenyl Group: The final step involves the attachment of the trimethoxyphenyl group through a substitution reaction, using reagents like 3,4,5-trimethoxybenzyl chloride and a base such as potassium carbonate (K2CO3).
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the formation of reduced triazoloquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced with other functional groups using reagents like sodium hydride (NaH) and alkyl halides.
Scientific Research Applications
2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly in targeting epidermal growth factor receptor (EGFR) pathways. It has been evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 and A-549.
Material Science: The unique structure of this compound makes it a candidate for the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in gas storage, catalysis, and luminescence.
Biological Research: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets. In the context of anticancer activity, it targets the epidermal growth factor receptor (EGFR), inhibiting its tyrosine kinase activity . This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key structural and functional differences between the target compound and related triazoloquinazolinone derivatives:
Key Observations:
Substituent Effects on Activity :
- The 3,4,5-trimethoxyphenyl group in the target compound is associated with higher lipophilicity compared to hydroxyl-substituted analogs like 13a or JK1 . This may enhance membrane permeability but reduce aqueous solubility.
- Chlorophenyl (e.g., JK1) and methoxyphenyl (e.g., BB23170) substituents exhibit distinct electronic effects, influencing receptor binding. JK1's chlorine atom likely induces steric and electronic effects critical for RXFP4 agonism .
Stereochemical Considerations: The S-configuration in JK1 is essential for RXFP4 activity, highlighting the importance of stereochemistry in triazoloquinazolinones . No stereochemical data are available for the target compound.
Synthetic Yields and Physicochemical Properties: Analogs with hydroxyl groups (e.g., 13a, BB23170) generally exhibit lower yields (58–69%) compared to methoxy-rich derivatives, possibly due to challenges in protecting/deprotecting polar groups during synthesis . logP Values: The diethylamino-substituted compound (logP 3.57) and JK1 (ClogP 3.57) suggest that lipophilicity can be finely tuned via substituent choice .
Biological Activity
The compound 2-(pyridin-4-yl)-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one (CAS Number: 539850-64-1) is a triazoloquinazolinone derivative that has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 433.5 g/mol. Its structure features a triazole ring fused with a quinazolinone moiety and substituents that may enhance its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The exact synthetic route can vary but generally includes:
- Formation of the triazole ring.
- Introduction of the pyridine and trimethoxyphenyl substituents.
- Final purification steps to obtain the desired product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various triazoloquinazolinone derivatives. The compound has shown promising results in inhibiting cancer cell proliferation across multiple cell lines:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 1.1 | High potency |
| L1210 | 2.8 | Moderate potency |
| CEM | 2.3 | Moderate potency |
These values indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
The proposed mechanism involves the inhibition of tubulin assembly, which is crucial for mitosis. This action disrupts the microtubule dynamics necessary for cell division, leading to apoptosis in cancer cells . The compound's ability to bind to tubulin has been confirmed through binding assays.
Antimicrobial Activity
In addition to its anticancer properties, derivatives of this compound have exhibited antimicrobial activities against various pathogens. For instance:
- A related compound demonstrated significant activity against Gram-positive bacteria .
- The presence of the trimethoxyphenyl group is believed to enhance membrane permeability and interaction with microbial targets.
Case Studies
Several case studies have documented the efficacy of similar compounds in preclinical trials:
- Study on Anticancer Effects : A study involving a derivative with structural similarities reported an IC50 value of 0.75 μM against K562 leukemia cells, indicating strong antiproliferative effects .
- Antimicrobial Evaluation : Another study evaluated a series of compounds based on the triazoloquinazolinone scaffold for their antimicrobial properties and found that modifications in substituents significantly influenced their activity profiles .
ADME Properties
ADME (Absorption, Distribution, Metabolism, Excretion) studies are crucial for assessing the drug-like properties of new compounds:
- Preliminary analyses suggest favorable absorption characteristics.
- Metabolic stability tests indicate moderate metabolism in liver microsomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
